3-Isobutoxy-4-nitrobenzoyl chloride
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Overview
Description
3-Isobutoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isobutoxy group at the 3-position and a nitro group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 3-Isobutoxy-4-nitrobenzoyl chloride is the Androgen Receptor (AR) . The AR plays a critical role in prostate cancer cell growth, and its interaction with coactivator proteins is a key process in this disease .
Mode of Action
This compound interacts with the AR to inhibit its interaction with coactivator proteins . This inhibition disrupts the AR-mediated signaling pathway, which is triggered by androgens . The compound’s nitro group at the N-terminus is essential for its biological activity .
Biochemical Pathways
The compound affects the AR-mediated signaling pathway . Upon androgen binding, AR undergoes a conformational change to form a hydrophobic cleft, recognized by AR coactivator proteins . The compound’s action inhibits this interaction, disrupting the pathway and affecting downstream effects such as cell proliferation .
Pharmacokinetics
Its effectiveness in inhibiting the ar-coactivator interaction suggests it has sufficient bioavailability to reach its target .
Result of Action
The compound’s action results in the inhibition of the AR-coactivator interaction, leading to the disruption of the AR-mediated signaling pathway . This disruption can inhibit prostate cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-nitrobenzoyl chloride typically involves the reaction of 3-isobutoxy-4-nitrobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
3-Isobutoxy-4-nitrobenzoic acid+SOCl2→3-Isobutoxy-4-nitrobenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The isobutoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the hydrogenation of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Amines: Formed by the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the isobutoxy group.
Scientific Research Applications
3-Isobutoxy-4-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoyl chloride: Lacks the isobutoxy group, making it less hydrophobic.
3-Isobutoxybenzoyl chloride: Lacks the nitro group, resulting in different reactivity and applications.
4-Isobutoxy-3-nitrobenzoyl chloride: Positional isomer with different physical and chemical properties.
Uniqueness
3-Isobutoxy-4-nitrobenzoyl chloride is unique due to the presence of both the isobutoxy and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
3-(2-methylpropoxy)-4-nitrobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7(2)6-17-10-5-8(11(12)14)3-4-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXNGSZRPZNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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